molecular formula C22H22FN3O3 B2736584 3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one CAS No. 899745-03-0

3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B2736584
CAS No.: 899745-03-0
M. Wt: 395.434
InChI Key: YSBWQRIQXJWDDE-UHFFFAOYSA-N
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Description

3-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
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Biological Activity

3-(2,6-Dimethylmorpholine-4-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one, with the CAS number 899745-03-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula and weight:

  • Molecular Formula : C22_{22}H22_{22}FN_{N}₃O3_{3}
  • Molecular Weight : 395.4 g/mol

The structural representation can be summarized as follows:

PropertyValue
CAS Number899745-03-0
Molecular FormulaC22_{22}H22_{22}FN_{N}₃O3_{3}
Molecular Weight395.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and receptors involved in cellular signaling pathways, which can lead to various therapeutic effects. The presence of the morpholine and naphthyridine moieties contributes to its ability to modulate biological functions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
  • Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. This effect is likely mediated through the modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of naphthyridine compounds, including this one, showed potent activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics used in clinical settings .
  • Cancer Cell Line Research : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased levels of apoptotic cells following treatment .

Properties

IUPAC Name

3-(2,6-dimethylmorpholine-4-carbonyl)-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-14-11-25(12-15(2)29-14)21(27)19-10-17-4-3-9-24-20(17)26(22(19)28)13-16-5-7-18(23)8-6-16/h3-10,14-15H,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBWQRIQXJWDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.